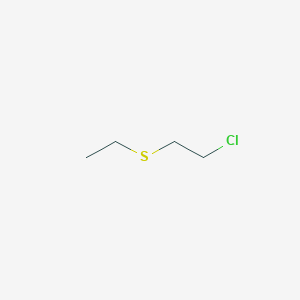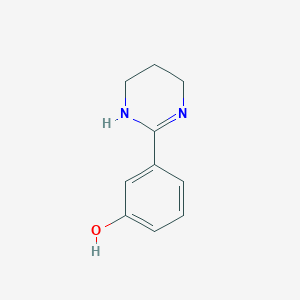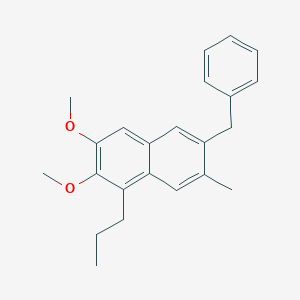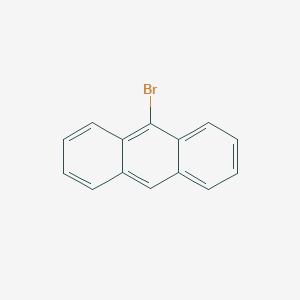
9-Bromanthracen
Übersicht
Beschreibung
9-Bromoanthracene: is an organic compound with the molecular formula C14H9Br . It is a derivative of anthracene, where a bromine atom is substituted at the 9th position of the anthracene ring system. This compound is known for its applications in organic synthesis and materials science due to its unique photophysical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Bromoanthracene is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the study of photophysical properties of polycyclic aromatic hydrocarbons .
Biology and Medicine: While not directly used in biological systems, derivatives of 9-Bromoanthracene are explored for their potential biological activities and as probes in biochemical research .
Industry: In the electronics industry, 9-Bromoanthracene is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties .
Wirkmechanismus
Target of Action
9-Bromoanthracene is a mono-brominated anthracene at the 9-position . It is primarily used as an intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) . The primary targets of 9-Bromoanthracene are the molecules involved in these synthesis reactions.
Mode of Action
The mode of action of 9-Bromoanthracene involves its interaction with other molecules in chemical reactions. For example, it can participate in atom transfer radical polymerization (ATRP) reactions as an alkyl halide initiator . In these reactions, 9-Bromoanthracene interacts with its targets, leading to the formation of new chemical bonds and the synthesis of new compounds.
Biochemical Pathways
It is known that 9-bromoanthracene is involved in the synthesis of pahs . PAHs are a group of chemicals that occur naturally in coal, crude oil, and gasoline. They are also produced when coal, oil, gas, wood, garbage, and tobacco are burned .
Result of Action
The primary result of 9-Bromoanthracene’s action is the synthesis of PAHs . These compounds have various applications, including in the production of dyes, plastics, and pesticides, as well as in the pharmaceutical industry .
Action Environment
The action, efficacy, and stability of 9-Bromoanthracene can be influenced by various environmental factors. These can include the temperature and pressure at which chemical reactions occur, the presence of other chemicals, and the specific conditions of the reaction environment. For example, the synthesis of PAHs involving 9-Bromoanthracene can be influenced by factors such as the presence of catalysts and the temperature of the reaction .
Biochemische Analyse
Biochemical Properties
9-Bromoanthracene plays a significant role in various biochemical reactions due to its ability to interact with a range of biomolecules. It is known to engage in photodimerization reactions, forming dimers upon exposure to ultraviolet light. This property is utilized in the study of photochemical processes and the development of photoreactive materials. Additionally, 9-Bromoanthracene can interact with enzymes involved in oxidative stress responses, potentially influencing the activity of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics .
Cellular Effects
The effects of 9-Bromoanthracene on cellular processes are diverse. In various cell types, it has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. 9-Bromoanthracene can induce the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, 9-Bromoanthracene exerts its effects through several mechanisms. It can bind to DNA, causing structural changes that affect gene expression. Additionally, 9-Bromoanthracene can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to modulate the activity of transcription factors, thereby influencing the transcription of genes involved in stress responses and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Bromoanthracene can vary over time. The compound is relatively stable under standard conditions but can degrade upon prolonged exposure to light and heat. Studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term exposure to 9-Bromoanthracene has been associated with changes in cellular morphology and function, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of 9-Bromoanthracene in animal models are dose-dependent. At low doses, it may induce mild oxidative stress and activate detoxification pathways. At higher doses, 9-Bromoanthracene can cause significant toxicity, leading to cellular damage and apoptosis. Threshold effects have been observed, where a critical concentration of the compound triggers a marked increase in adverse effects. Toxicological studies have highlighted the importance of dose regulation to minimize harmful outcomes .
Metabolic Pathways
9-Bromoanthracene is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These interactions can alter metabolic flux and affect the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 9-Bromoanthracene is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions due to its hydrophobic nature, affecting its localization and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromoanthracene typically involves the bromination of anthracene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free-radical mechanism where the bromine radical attacks the 9th position of the anthracene ring .
Industrial Production Methods: In an industrial setting, the synthesis of 9-Bromoanthracene can be scaled up by using larger quantities of anthracene and N-bromosuccinimide in a suitable solvent like chloroform. The reaction mixture is stirred and heated to facilitate the bromination process. The product is then purified by recrystallization from ethanol .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 9-Bromoanthracene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromine atom can be reduced to form anthracene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 9-substituted anthracene derivatives.
Oxidation: Formation of anthraquinone.
Reduction: Formation of anthracene
Vergleich Mit ähnlichen Verbindungen
Anthracene: The parent compound without the bromine substitution.
9,10-Dibromoanthracene: A derivative with two bromine atoms at the 9th and 10th positions.
9-Anthracenecarboxylic acid: A derivative with a carboxyl group at the 9th position.
Comparison:
Uniqueness: 9-Bromoanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives.
Reactivity: The presence of the bromine atom at the 9th position makes it more reactive in substitution reactions compared to unsubstituted anthracene
Eigenschaften
IUPAC Name |
9-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVQSRSPDUEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049224 | |
| Record name | 9-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or greenish-yellow powder; [Alfa Aesar MSDS] | |
| Record name | 9-Bromoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1564-64-3 | |
| Record name | 9-Bromoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1564-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromoanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001564643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-bromoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-BROMOANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5657H57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Bromoanthracene?
A: 9-Bromoanthracene has a molecular formula of C14H9Br and a molecular weight of 257.13 g/mol. []
Q2: What are the key spectroscopic features of 9-Bromoanthracene?
A: 9-Bromoanthracene can be characterized by various spectroscopic methods. For example, its 1H NMR spectrum shows characteristic peaks for the aromatic protons of the anthracene ring system. [, ] The anisotropic polarizability of 9-Bromoanthracene has been determined using dipole moment and molar Kerr constant measurements. []
Q3: How does the bromine substituent affect the electronic properties of the anthracene molecule?
A: The bromine atom, being electron-withdrawing, influences the electron density distribution within the anthracene ring. This impacts its reactivity, particularly in electrophilic aromatic substitution reactions, and its photophysical properties like fluorescence. [, , ]
Q4: Is there a difference in the electron affinity of 9-Bromoanthracene compared to anthracene?
A: Yes, the electron affinity of 9-Bromoanthracene is slightly higher than that of anthracene, estimated to be around 0.61 ± 0.10 eV compared to 0.556 eV for anthracene. This difference arises from the electron-withdrawing nature of the bromine substituent. []
Q5: What are some common synthetic applications of 9-Bromoanthracene?
A: 9-Bromoanthracene is a versatile building block in organic synthesis. It readily undergoes various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, allowing for the introduction of diverse substituents at the 9-position of the anthracene scaffold. [, , , , , , ]
Q6: Can 9-Bromoanthracene be used in the synthesis of 9-Anthraceneboronic acid?
A: Yes, 9-Bromoanthracene can be converted to 9-Anthraceneboronic acid through a reaction with butyl lithium followed by treatment with a boron electrophile. []
Q7: How does the reactivity of 9-Bromoanthracene in nucleophilic aromatic substitution (SNAr) compare to other haloanthracenes?
A: The reactivity of haloarenes in SNAr reactions is influenced by the halogen and the electron density of the aromatic ring. While 9-Bromoanthracene can participate in SNAr reactions, electron-deficient haloanthracenes, like 9-chloroanthracene, would generally react faster due to the stronger electron-withdrawing effect of chlorine. []
Q8: Has 9-Bromoanthracene been utilized in Diels-Alder reactions?
A: Yes, studies have shown that 9-Bromoanthracene can act as a diene in Diels-Alder reactions with appropriate dienophiles, even in the solid state. [, ] This reactivity allows for the construction of complex polycyclic systems.
Q9: How does the bromine substituent affect the photophysical properties of 9-Bromoanthracene?
A: The heavy atom effect of bromine promotes intersystem crossing in 9-Bromoanthracene, leading to enhanced triplet state formation compared to anthracene. This characteristic makes it useful for studying triplet-state phenomena and as a photosensitizer. [, ]
Q10: What is the significance of studying the triplet-triplet extinction coefficients of 9-Bromoanthracene?
A: Understanding the triplet-triplet extinction coefficients provides valuable information about the excited-state properties and dynamics of 9-Bromoanthracene. These coefficients are crucial for quantifying triplet state populations and studying photochemical processes involving triplet states. []
Q11: Can 9-Bromoanthracene form photodimers?
A: Yes, 9-Bromoanthracene, similar to anthracene, can undergo [4 + 4] photocycloaddition reactions to form photodimers upon UV irradiation. These photodimers have been investigated as potential initiators for controlled radical polymerization. [, ]
Q12: What is the role of 9-Bromoanthracene in studying photochemical debromination reactions?
A: Research involving the photolysis of 9-Bromoanthracene in the presence of amines, such as N,N-dimethylaniline or triethylamine, has provided insights into the mechanisms of photochemical debromination reactions. These studies highlight the role of solvent effects and the involvement of radical intermediates. [, , ]
Q13: What is the thermal stability of 9-Bromoanthracene?
A: 9-Bromoanthracene exhibits good thermal stability, with a melting point exceeding 300 °C. [] This property is advantageous for applications requiring elevated temperatures.
Q14: Are there any studies on the solubility of 9-Bromoanthracene?
A: While specific solubility data may vary depending on the solvent and conditions, 9-Bromoanthracene is generally soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Its solubility in aqueous media is limited. Understanding the solubility profile is essential for optimizing reaction conditions and material processing. [, ]
Q15: Are there any known environmental concerns regarding 9-Bromoanthracene?
A: As a halogenated polycyclic aromatic hydrocarbon, 9-Bromoanthracene raises potential environmental concerns. Its presence in the environment, particularly in surface sediments, has been linked to urbanization and industrial activities. [] Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.
Q16: Have there been any computational studies on 9-Bromoanthracene?
A: While specific computational studies may vary, researchers have employed computational methods to investigate the conformational preferences of 9-substituted anthracenes, including 9-Bromoanthracene, using molecular mechanics and quantum chemical calculations. [] These studies provide insights into the structural features and dynamics of these molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic Acid Methyl Ester](/img/structure/B48962.png)

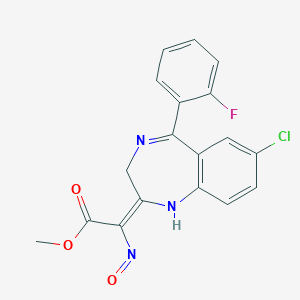
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![6-Methyl-N-octyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B48967.png)
